![molecular formula C11H5BrF3NO3 B1384688 8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 1065093-77-7](/img/structure/B1384688.png)
8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid
Overview
Description
“8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid” is a heterocyclic compound . It is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared via multi-step reactions . Quinoline synthesis involves several well-known classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .Molecular Structure Analysis
The molecular formula of “8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid” is C11H5BrF3NO3. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives have been prepared via multi-step reactions . These reactions involve various protocols such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis
The molecular weight of “8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid” is 336.06 g/mol. More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group in this compound is significant in pharmaceuticals, enhancing the biological activity and metabolic stability of drugs . This compound could serve as a precursor in synthesizing various FDA-approved drugs, particularly those targeting diseases where inflammation is a key factor, due to its potential anti-inflammatory properties.
Synthesis of Bioactive Molecules
Quinoline derivatives are known for their wide range of biological activities. The compound can be used to synthesize bioactive molecules that may exhibit pharmacological properties such as antimicrobial, antifungal, or anticancer activities .
Antimicrobial Applications
Derivatives of 4-hydroxy-8-trifluoromethyl-quinoline have been tested for their antimicrobial actions. This suggests that our compound could be modified to develop new antimicrobial agents to combat resistant strains of bacteria and other pathogens .
Analgesic Compound Synthesis
The compound has potential use in the synthesis of analgesic compounds like floctafenine. This application is particularly important in the development of pain management drugs .
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the future directions for “8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid” and similar compounds could involve further exploration of their potential applications in these areas.
properties
IUPAC Name |
8-bromo-4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF3NO3/c12-7-2-4(11(13,14)15)1-5-8(7)16-3-6(9(5)17)10(18)19/h1-3H,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFAJSMPJMFKQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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